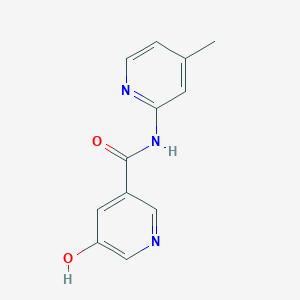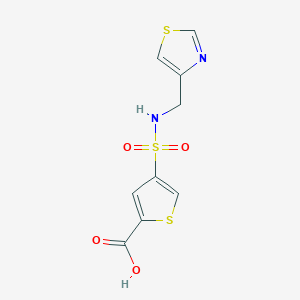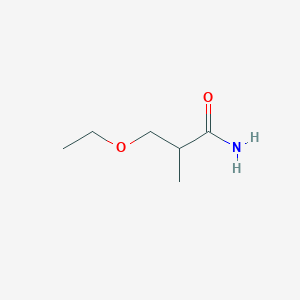![molecular formula C6H7NO B7550151 (1beta,5beta)-2-Azabicyclo[3.2.0]hepta-6-ene-3-one](/img/structure/B7550151.png)
(1beta,5beta)-2-Azabicyclo[3.2.0]hepta-6-ene-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1beta,5beta)-2-Azabicyclo[3.2.0]hepta-6-ene-3-one, commonly known as tropane, is a bicyclic organic compound that is widely used in scientific research. It is a nitrogen-containing heterocyclic compound that has a unique structure and interesting properties. Tropane has been extensively studied for its potential use in medicine, particularly as a treatment for neurological disorders.
Mechanism of Action
The mechanism of action of tropane is not fully understood, but it is believed to work by inhibiting the uptake of acetylcholine in the brain. This inhibition leads to an increase in the concentration of acetylcholine in the brain, which can improve cognitive function and reduce the symptoms of neurological disorders. Tropane also has a local anesthetic effect, which is believed to be due to its ability to block sodium channels in nerve cells.
Biochemical and Physiological Effects:
Tropane has been shown to have a number of biochemical and physiological effects. It has been shown to increase the concentration of acetylcholine in the brain, which can improve cognitive function and reduce the symptoms of neurological disorders. Tropane also has a local anesthetic effect, which can reduce pain and discomfort associated with medical procedures.
Advantages and Limitations for Lab Experiments
Tropane has several advantages for use in lab experiments. It is a stable compound that can be easily synthesized, and it has potent anticholinergic and analgesic properties. However, tropane also has some limitations for use in lab experiments. It is a toxic compound that can be harmful if not handled properly, and it can also have unwanted side effects on the nervous system.
Future Directions
There are several future directions for research on tropane. One area of interest is the development of new synthetic methods for tropane that are more efficient and cost-effective. Another area of interest is the development of new drugs based on the structure of tropane, particularly for the treatment of neurological disorders. Additionally, further studies are needed to fully understand the mechanism of action of tropane and its potential side effects.
Synthesis Methods
The synthesis of tropane is a complex process that involves several steps. One of the most common methods used for synthesizing tropane is the Robinson tropinone synthesis. This method involves the condensation of acetone with methylamine to form tropinone, which is then reduced to tropane using sodium borohydride. Another method involves the reaction of cyclohexanone with hydroxylamine to form the oxime, which is then reduced to tropane using lithium aluminum hydride.
Scientific Research Applications
Tropane has been extensively studied for its potential use in medicine, particularly as a treatment for neurological disorders. It has been shown to have significant anticholinergic activity, which makes it a potential treatment for Parkinson's disease, Alzheimer's disease, and other neurological disorders. Tropane has also been studied for its potential use as a local anesthetic, as it has been shown to have potent analgesic properties.
properties
IUPAC Name |
(1S,5R)-2-azabicyclo[3.2.0]hept-6-en-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7NO/c8-6-3-4-1-2-5(4)7-6/h1-2,4-5H,3H2,(H,7,8)/t4-,5-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQGTYLNFBMJQLG-WHFBIAKZSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C=CC2NC1=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]2C=C[C@@H]2NC1=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
109.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2R)-1-[(E)-3-(5-bromothiophen-2-yl)prop-2-enoyl]pyrrolidine-2-carboxylic acid](/img/structure/B7550078.png)
![4-[Cyclopropylmethyl(propan-2-yl)sulfamoyl]thiophene-2-carboxylic acid](/img/structure/B7550083.png)

![5-Bromo-2-[4-(pyrrolidin-1-ylmethyl)piperidin-1-yl]pyrimidine](/img/structure/B7550099.png)

![1-[(5-Chlorothiophen-2-yl)methyl]-3-(trifluoromethyl)pyrrolidine-3-carboxylic acid](/img/structure/B7550111.png)
![3-(7-methyl-1H-imidazo[4,5-b]pyridin-2-yl)pyrazin-2-amine](/img/structure/B7550119.png)


![5,6-Dimethyl-3-[methyl-[(4-methyl-1,3-thiazol-5-yl)methyl]amino]pyridazine-4-carbonitrile](/img/structure/B7550139.png)


![4-Methyl-6-azabicyclo[3.2.1]octan-7-one](/img/structure/B7550157.png)